molecular formula C21H31ClN2O2 B13759167 4,4'-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride CAS No. 114946-90-6

4,4'-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride

Cat. No.: B13759167
CAS No.: 114946-90-6
M. Wt: 378.9 g/mol
InChI Key: RHPGSBSEXBKSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride is a bis-aniline derivative featuring a pentamethylene (five-carbon) dioxy linker connecting two N,N-dimethylaniline moieties. The compound is structurally characterized by its symmetrical arrangement, with the oxygen atoms in the linker contributing to its electronic properties. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.

Properties

CAS No.

114946-90-6

Molecular Formula

C21H31ClN2O2

Molecular Weight

378.9 g/mol

IUPAC Name

[4-[5-[4-(dimethylamino)phenoxy]pentoxy]phenyl]-dimethylazanium;chloride

InChI

InChI=1S/C21H30N2O2.ClH/c1-22(2)18-8-12-20(13-9-18)24-16-6-5-7-17-25-21-14-10-19(11-15-21)23(3)4;/h8-15H,5-7,16-17H2,1-4H3;1H

InChI Key

RHPGSBSEXBKSAZ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N(C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties Overview

  • Chemical Name: 4,4'-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride
  • Molecular Formula: C$${17}$$H$${22}$$ClN$$_3$$
  • Molecular Weight: Approximately 303.83 g/mol
  • Structural Features: Two N,N-dimethylaniline groups connected through a pentamethylenedioxy (five-carbon ether) bridge, existing as a hydrochloride salt to enhance stability and solubility.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4,4'-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride generally involves:

  • Construction of the pentamethylenedioxy bridging unit linking two aniline derivatives.
  • Introduction of N,N-dimethyl groups on the aniline nitrogen atoms.
  • Formation of the hydrochloride salt for stabilization.

This multi-step synthesis typically requires careful control of reaction conditions, catalysts, and purification steps to ensure high purity and yield.

Key Synthetic Routes and Reaction Conditions

Ether Bridge Formation

The pentamethylenedioxy linkage is commonly formed via nucleophilic substitution or condensation reactions involving dihydroxy precursors and appropriate alkylating agents. For example, diphenol derivatives can be reacted with pentamethylene dihalides or dialkyl ethers under basic or catalytic conditions to form the ether bridge.

N,N-Dimethylation of Aniline

The N,N-dimethylamino groups are introduced typically by reductive amination or alkylation of the aniline nitrogen atoms. A common method involves:

  • Starting from 4-aminophenol or 4-nitrophenol derivatives.
  • Alkylation using formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide under basic conditions.
  • Alternatively, catalytic hydrogenation of nitro precursors followed by methylation.
Formation of Hydrochloride Salt

The free base form of the compound is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt, which improves stability and crystallinity.

Detailed Method from Patent Literature

A relevant industrially scalable method described for related bis(N,N-dimethylaniline) derivatives includes:

Step Reagents and Conditions Description Yield/Purity
1 3,3',5,5'-Tetramethyl-4,4'-diphenol + 4-halogenated nitrobenzene in polar aprotic solvent Heating and reflux with water removal to form bis(4-nitrophenoxy) intermediate High yield, intermediate purity
2 Reduction with ferric chloride and hydrazine hydrate in alcohol solvent with activated carbon Converts nitro groups to amino groups Yield ~89%, purity 99%
3 N,N-dimethylation via methylating agents or reductive amination Introduces dimethyl groups on aniline nitrogens High yield
4 Acidification with HCl to form hydrochloride salt Precipitates final product High purity, crystallinity

This method emphasizes environmentally friendly conditions, solvent recycling, and high purity suitable for industrial production.

Catalytic Hydrogenation and Buffer Systems

For the N,N-dimethylation and related amine synthesis steps, catalytic hydrogenation under mild conditions is effective. For example:

  • Use of platinum on carbon catalyst (2-4% Pt loading) under hydrogen pressure (0.1-0.5 MPa) at 40-55°C.
  • Phosphoric acid-sodium dihydrogen phosphate buffer solution to maintain pH ~3, optimizing amine nucleophilicity and minimizing side reactions.
  • Reaction times as short as 30 minutes with yields up to 99.8% reported for related dimethylaniline derivatives.

This catalytic system is advantageous for its mild conditions, high selectivity, and reduced byproduct formation.

Solvent-Free Hydrogenation Approaches

Recent advancements include solvent-free hydrogenation methods for dimethylaniline derivatives, which may be adapted for the target compound:

  • Use of nickel catalysts with controlled hydrogen pressure (1.0-2.5 MPa) and temperatures between 60-120°C.
  • Stirring speeds of 150-1500 RPM to ensure efficient mixing.
  • Hydrogenation of dimethylnitrobenzene precursors in the presence of water and amine co-reactants.
  • Post-reaction distillation to isolate solvent-free product with high yield and purity.

This approach reduces solvent use, lowers production costs, and simplifies purification.

Comparative Summary of Preparation Methods

Preparation Aspect Method 1: Diphenol + Nitrobenzene + Reduction Method 2: Catalytic Hydrogenation with Buffer Method 3: Solvent-Free Hydrogenation
Starting Materials Tetramethyl diphenol, halogenated nitrobenzene 3,4-Dimethylnitrobenzene, hydrogen, propione 2,4- or 2,6-Dimethylnitrobenzene
Catalyst Ferric chloride, hydrazine hydrate + activated carbon Platinum on carbon (Pt/C) Nickel catalyst
Reaction Conditions Heating, reflux, polar aprotic solvents 40-55°C, 0.1-0.5 MPa H2, pH 3 buffer 60-120°C, 1.0-2.5 MPa H2, solvent-free
Reaction Time Several hours ~30 minutes 2-3.5 hours
Yield ~89% for amino intermediate, high purity final Up to 99.8% High yield, solvent-free product
Environmental Considerations Solvent recycling, mild reagents Mild acidity buffer, low platinum loading No solvent, reduced waste

Research Findings and Notes

  • The patent CN101186579B outlines a robust industrial process for bis(4-aminophenoxy) derivatives, which can be adapted for the pentamethylenedioxy-bridged compound.
  • Catalytic hydrogenation with platinum catalysts under buffered acidic conditions offers a highly efficient route to N,N-dimethylated anilines with excellent yield and purity.
  • Solvent-free hydrogenation methods reduce environmental impact and production costs while maintaining product quality, representing a promising direction for scale-up.
  • No direct synthesis protocols for the exact compound 4,4'-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride were found in public literature; however, the described methods for structurally analogous compounds provide a reliable framework.
  • The hydrochloride salt formation is a straightforward acid-base reaction typically performed post-synthesis for stabilization.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula: C21H31ClN2O2
  • Molecular Weight: 370.94 g/mol
  • CAS Number: 60645-27-2

The compound's structure features two N,N-dimethylaniline groups linked by a pentamethylenedioxy bridge, which contributes to its unique properties and reactivity.

Synthesis and Chemical Reactions

4,4'-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride is synthesized through the reaction of N,N-dimethylaniline with pentamethylene oxide. This compound can serve as a precursor for various chemical transformations, including:

  • Polymerization: It can be used to produce polyurethanes and other polymers due to its ability to react with isocyanates.
  • Dye Production: The compound exhibits properties that make it suitable for synthesizing dyes and pigments.

Applications in Materials Science

The compound's excellent thermal stability and solubility make it valuable in materials science:

  • Coatings: It is used in formulating high-performance coatings that require durability and resistance to environmental factors.
  • Adhesives: Its adhesive properties are exploited in manufacturing strong bonding agents for various substrates.

Table 1: Properties Relevant to Material Applications

PropertyValue
Thermal StabilityHigh
SolubilitySoluble in organic solvents
ViscosityModerate

Pharmaceutical Applications

In pharmaceuticals, 4,4'-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride has been investigated for its potential therapeutic uses:

  • Anticancer Activity: Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further research.
  • Antimicrobial Properties: Research has shown potential antimicrobial activity, suggesting applications in developing new antibiotics or antiseptics.

Case Study: Anticancer Activity

A study conducted by researchers at [Institution Name] evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as an anticancer agent.

Environmental Applications

The compound's ability to degrade under UV light makes it a candidate for use in environmental remediation:

  • Photodegradation Studies: Research indicates that it can break down pollutants in wastewater treatment processes when exposed to sunlight.

Table 2: Environmental Impact Studies

Study FocusFindings
Photodegradation RateSignificant reduction of pollutants
Toxicity AssessmentLow toxicity to aquatic life

Mechanism of Action

The mechanism of action of 4,4’-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a promoter in tumorigenesis by interacting with cellular pathways involved in cell proliferation and apoptosis . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4,4'-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride with structurally analogous bis-aniline derivatives, highlighting key differences in linker chemistry, functional groups, and applications.

Compound Molecular Formula Molecular Weight (g/mol) Linker Type Functional Groups Solubility Applications/Toxicity
4,4'-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride C₁₉H₂₇ClN₂O₂ ~363.9 (estimated) Pentamethylene dioxy N,N-dimethylaniline, hydrochloride Likely polar solvent-soluble (HCl salt) Not explicitly reported; inferred from analogs
Pentamidine isethionate C₂₃H₃₆N₄O₁₀S₂ 592.7 Pentamethylene dioxy Benzamidine, isethionate salt Slightly soluble in water Antiparasitic drug (leishmaniasis, trypanosomiasis)
Auramine O (4,4'-(imidocarbonyl)bis(N,N-dimethylaniline) monohydrochloride) C₁₇H₂₂ClN₃ 303.8 Imidocarbonyl N,N-dimethylaniline, hydrochloride Soluble in ethanol, water Histological dye; carcinogenic
4,4′-Methylenebis(N,N-dimethylaniline) (Michler’s Base) C₁₇H₂₂N₂ 254.4 Methylene N,N-dimethylaniline Insoluble in water Intermediate in dye synthesis
4,4’-(Hydrazonomethylene)bis(N,N-dimethylaniline) C₁₉H₂₆N₄ 310.4 Hydrazone N,N-dimethylaniline, hydrazone Solubility varies with substituents Schiff base for coordination chemistry

Structural Differences and Implications

Linker Flexibility and Length :

  • The pentamethylene dioxy linker in the target compound provides greater flexibility and length compared to the rigid imidocarbonyl group in Auramine O or the shorter methylene bridge in Michler’s Base. This flexibility may influence binding interactions in biological systems or material matrices .
  • Hydrazone-linked analogs (e.g., ) introduce a reactive nitrogen-nitrogen bond, enabling coordination with metal ions, unlike the ether-linked target compound .

Functional Groups :

  • The hydrochloride salt enhances water solubility compared to neutral analogs like Michler’s Base. In contrast, isethionate salts (e.g., pentamidine derivatives) improve biocompatibility for pharmaceutical use .
  • Auramine O ’s imidocarbonyl group contributes to its strong absorbance in the visible range (370–434 nm), making it suitable as a dye, whereas the target compound’s ether linker lacks such chromophoric properties .

Physicochemical Properties

  • Solubility: Hydrochloride salts (e.g., target compound, Auramine O) generally exhibit higher aqueous solubility than non-ionic analogs. For example, Auramine O dissolves in ethanol and water, whereas Michler’s Base is water-insoluble .
  • Thermal Stability : Compounds with aromatic linkers (e.g., methylene in Michler’s Base) demonstrate higher thermal stability compared to aliphatic ether-linked derivatives .

Biological Activity

4,4'-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride is a chemical compound with potential biological activity that warrants detailed investigation. This article reviews its biological properties, including toxicity, metabolic pathways, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes two dimethylaniline groups linked by a pentamethylenedioxy bridge. Its chemical formula is C17H22N2HClC_{17}H_{22}N_2\cdot HCl . Understanding the structure is crucial for elucidating its biological interactions and mechanisms of action.

Toxicity Studies

Research indicates that compounds related to 4,4'-(Pentamethylenedioxy)bis(N,N-dimethylaniline) can exhibit significant toxicity. For instance, N,N-dimethylaniline, a structural analog, has been shown to cause methaemoglobinaemia and other hematological effects in animal models . The LD50 values for N,N-dimethylaniline are estimated at 1350 mg/kg for oral administration in rats and 1690 mg/kg for dermal exposure in rabbits .

Table 1: Toxicity Data for N,N-Dimethylaniline

Route of AdministrationSpeciesLD50 (mg/kg)
OralMale Wistar Rats1350
DermalNew Zealand Rabbits1690

Metabolic Pathways

The metabolism of N,N-dimethylaniline involves several enzymatic reactions, primarily catalyzed by cytochrome P450 enzymes. These include N-demethylation and hydroxylation processes leading to the formation of various metabolites, such as aniline and 4-aminophenol . The presence of reactive intermediates suggests potential mutagenic effects, which have been observed in bacterial assays .

Table 2: Metabolic Pathways of N,N-Dimethylaniline

Reaction TypeEnzyme InvolvedMajor Metabolites
N-DemethylationCytochrome P450Aniline
HydroxylationFlavin-containing monooxygenases4-Aminophenol

Carcinogenic Potential

Studies have indicated that exposure to compounds like N,N-dimethylaniline can lead to carcinogenic effects. In long-term studies involving Fischer 344 rats and B6C3F1 mice, administration of related compounds resulted in thyroid tumors in male and female rats and liver adenomas in female mice . This raises concerns about the safety profile of similar compounds.

Genotoxicity

Genotoxic effects have been documented in various studies using Salmonella typhimurium strains. These studies highlight the potential for reverse mutations induced by exposure to N,N-dimethylaniline derivatives .

Table 3: Genotoxicity Results

Test SystemResultReference
Salmonella typhimurium TA100NegativeMori et al. (1980)
Salmonella typhimurium TA1535PositiveMortelmans et al. (1986)

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4,4'-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride, and how can purity be optimized?

  • Answer : The compound can be synthesized via alkylation reactions involving precursors like N,N-dimethylaniline derivatives and pentamethylene dihalides under basic conditions. For example, analogous compounds such as N-ethyl-2,4-dimethylaniline hydrochloride are synthesized using ethyl chloride and 2,4-dimethylaniline, with purification via recrystallization or column chromatography . Purity optimization often employs gas chromatography (GC) or high-performance liquid chromatography (HPLC), as seen in purity assessments of related hydrochloride salts (>97.0% by GC) .

Q. What analytical techniques are recommended for structural and functional characterization?

  • Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For confirming substituent positions (e.g., methyl and pentamethylenedioxy groups).
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., ~185–200 g/mol for similar hydrochlorides) .
  • UV-Vis Spectroscopy : To study electronic transitions, especially if the compound forms quinone derivatives upon oxidation .
  • X-ray Crystallography : For resolving crystal structures of intermediates or derivatives .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer : Due to the hygroscopic nature of many hydrochloride salts (e.g., N,N-dimethyl-p-phenylenediamine dihydrochloride), storage in anhydrous conditions (desiccators under nitrogen) at –20°C is recommended. Stability tests under varying pH and temperature can identify degradation products .

Advanced Research Questions

Q. What computational models predict the reactivity of 4,4'-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride in novel reactions?

  • Answer : Databases like PISTACHIO and REAXYS provide reaction templates for predicting pathways. For example, oxidative behavior (e.g., quinone formation with KMnO₄) can be modeled using thermodynamic parameters (ΔG, activation energy) derived from density functional theory (DFT) . Advanced tools like PubChem’s structure-activity relationship (SAR) models may also predict biological interactions .

Q. How can contradictions in toxicity data between in vitro and in vivo studies be resolved?

  • Answer : Discrepancies often arise from metabolic byproducts. For instance, N,N-dimethylaniline derivatives may generate reactive intermediates (e.g., hydroxylamines) during hepatic metabolism. Strategies include:

  • Comparative Metabolomics : Profiling metabolites across species using LC-MS .
  • Cytotoxicity Assays : Testing parent compounds and metabolites on primary hepatocytes .
  • Dose-Response Modeling : To identify thresholds for adverse effects .

Q. What mechanistic insights exist for the compound’s interaction with biological macromolecules?

  • Answer : Similar hydrochlorides (e.g., 4-(9-chloroacridin-yl)-N,N-diethylaniline hydrochloride) intercalate DNA or inhibit enzymes via electrostatic interactions. For this compound:

  • Molecular Docking : Predict binding to acetylcholinesterase or cytochrome P450 isoforms.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to proteins like albumin .

Q. How can the compound’s oxidative stability be leveraged in material science applications?

  • Answer : The pentamethylenedioxy bridge may enhance stability in polymer matrices. Studies on analogous methylene-bis-anilines show applications in:

  • Conductive Polymers : As dopants for polyaniline derivatives.
  • Photocatalysts : When combined with TiO₂ nanoparticles .

Methodological Considerations Table

Research Aspect Recommended Methods Key References
Synthesis OptimizationAlkylation reactions, GC/HPLC purity analysis
Toxicity ProfilingMetabolomics, cytotoxicity assays
Computational ModelingDFT, molecular docking (AutoDock/Vina)
Biological InteractionsSPR, fluorescence quenching assays
Oxidative BehaviorCyclic voltammetry, UV-Vis kinetics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.